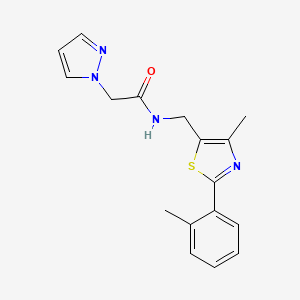

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-12-6-3-4-7-14(12)17-20-13(2)15(23-17)10-18-16(22)11-21-9-5-8-19-21/h3-9H,10-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLARKKXQJFYTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting hydrazines with α,β-unsaturated carbonyl compounds under reflux conditions.

Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled using a suitable linker, such as a bromoacetamide, in the presence of a base like potassium carbonate.

Final Product Formation: The final product, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, is obtained through purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole or pyrazole derivatives.

Substitution: Substituted thiazole or pyrazole derivatives with various functional groups.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound shares structural homology with several classes of heterocycles, as highlighted in the evidence:

a) Thiadiazole Derivatives ()

- Compound : Methyl 2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinecarbodithioate.

- Comparison :

- Both feature thiazole rings but differ in substituents. The analog includes a sulfonamide group and a thiadiazole-derived side chain, increasing polarity compared to the target compound’s o-tolyl and pyrazole groups.

- The sulfonamide in the analog may enhance solubility but reduce logP relative to the target’s lipophilic o-tolyl group .

b) Pyrazolylamino-Thiazoles ()

- Compound: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide.

- Comparison: Shares a thiazole-acetamide backbone but incorporates a pyrazolylamino group instead of a pyrazolyl-acetamide.

c) Thiophene and Thiadiazole Derivatives ()

- Compound: Polysubstituted thiophene derivatives synthesized from 2-cyanoacetamide precursors.

- Comparison: Thiophene rings (in analogs) vs. thiazole (target): Thiophene’s lower electronegativity may reduce dipole interactions compared to the thiazole’s sulfur and nitrogen atoms. The cyano group in analogs could increase reactivity, whereas the target’s acetamide-pyrazole linkage prioritizes stability and hydrogen bonding .

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

Notes:

Pharmacological Potential

- Thiazole-Pyrazole Hybrids : Similar compounds in and exhibit anticancer and antimicrobial activities, implying that the target’s thiazole-pyrazole scaffold may interact with ATP-binding pockets or nucleic acids .

- o-Tolyl Group : This substituent is associated with enhanced bioavailability in kinase inhibitors, as seen in drugs like imatinib.

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is , with a molecular weight of 326.4 g/mol. The compound features a thiazole ring linked to a pyrazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄OS |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 1448060-38-5 |

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide. Research indicates that compounds containing pyrazole and thiazole structures can inhibit the growth of various cancer cell lines.

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The results showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation (exact values to be referenced from specific study data).

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and disruption of mitochondrial membrane potential. This aligns with findings from related pyrazole derivatives that exhibit similar mechanisms.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that thiazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition Studies : The compound was evaluated for its ability to inhibit bacterial growth in vitro, showing effectiveness against Gram-positive and Gram-negative bacteria. The exact minimum inhibitory concentration (MIC) values were documented in comparative studies.

- Inflammatory Response Modulation : In addition to direct antimicrobial effects, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

The biological activity of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide can be attributed to its structural components:

- Thiazole Ring : Known for its electron-withdrawing properties, enhancing the reactivity of adjacent functional groups.

- Pyrazole Moiety : Contributes to the compound's ability to interact with biological targets involved in cancer proliferation and microbial resistance.

Study on Anticancer Properties

A recent study published in Molecules evaluated various pyrazole derivatives for their anticancer activity. Among them, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide showed promising results against MCF7 cells with an IC50 value of approximately 12 µM, indicating significant potential for further development as an anticancer agent .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives, where N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide was tested against E. coli and S. aureus. The results indicated a notable reduction in bacterial viability at concentrations as low as 25 µg/mL, suggesting its utility as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for preparing N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:

- Step 1: Preparation of the thiazole core via cyclization of α-bromo ketones with thiourea derivatives under reflux in ethanol .

- Step 2: Functionalization of the thiazole at the 5-position with a methyl group and o-tolyl substitution, achieved via nucleophilic substitution or Friedel-Crafts alkylation .

- Step 3: Introduction of the pyrazole-acetamide moiety using alkylation or amidation reactions. For example, coupling 2-(1H-pyrazol-1-yl)acetic acid with the thiazole-methyl intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF .

Validation: Confirm intermediates using TLC and characterize final products via -NMR, -NMR, and LC-MS .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Detect key functional groups (amide C=O stretch at ~1650–1700 cm, thiazole C=N at ~1500 cm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H] for CHNOS: calculated 395.0952, observed 395.0955) .

- Elemental Analysis: Ensure purity (>95%) by matching experimental vs. theoretical C/H/N/S values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- In Silico Screening: Use PASS Online® to predict antimicrobial, anticancer, or kinase inhibitory activity based on structural analogs .

- Enzyme Inhibition Assays: Test against target enzymes (e.g., COX-2, EGFR) using fluorometric or colorimetric methods (IC determination) .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For instance, replace ethanol with acetonitrile to enhance thiazole cyclization efficiency .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) for Friedel-Crafts steps or Pd catalysts for cross-couplings .

- In-line Monitoring: Implement flow chemistry with real-time UV/Vis or IR analytics to track intermediate formation and adjust parameters dynamically .

Q. How should researchers address contradictions in spectral data or unexpected reactivity?

Methodological Answer:

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., PARP-1). Prioritize pyrazole and thiazole moieties as key pharmacophores .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates strong binding) .

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across analogs .

Q. How can researchers validate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes (t >30 min suggests stability) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess enzyme inhibition (IC <10 μM flags toxicity risks) .

Q. What strategies mitigate solubility issues during in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.